![molecular formula C14H12F3NO2 B5701695 2-(2-ethoxyphenoxy)-5-(trifluoromethyl)pyridine](/img/structure/B5701695.png)
2-(2-ethoxyphenoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related trifluoromethyl pyridine derivatives involves multiple steps, including the use of starting materials like 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under specific conditions to achieve high purity and yield. For instance, the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine achieves a yield of about 63.5% with 98.6% purity under optimal conditions involving acetonitrile as the solvent and a reaction temperature of 75℃ over 4.5 hours (Lan Zhi-li, 2011).
Molecular Structure Analysis
Molecular structure analysis through quantum mechanical study, spectroscopic (FT-IR, FT-Raman, UV-Vis) study, and various analyses like NBO, NLO, and molecular docking studies reveal the vibrational frequencies, electronic transitions, and stability of compounds similar to 2-(2-ethoxyphenoxy)-5-(trifluoromethyl)pyridine. These studies provide insights into the energy gap, charge delocalization, and interactions with enzymes, highlighting the compound's stability and electronic properties (T. Hajam et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2-(trifluoroacetyloxy)pyridine as a reagent demonstrate its efficacy in trifluoroacetylation of amines and alcohols under mild conditions. This reagent facilitates intramolecular dehydration of amides and aldehyde oximes to nitriles, showcasing its utility in synthesizing various compounds (T. Keumi et al., 1990).
properties
IUPAC Name |
2-(2-ethoxyphenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-2-19-11-5-3-4-6-12(11)20-13-8-7-10(9-18-13)14(15,16)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCHWSRSQJVSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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